molecular formula C19H15NO8 B14432213 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one CAS No. 82420-02-8

4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one

Cat. No.: B14432213
CAS No.: 82420-02-8
M. Wt: 385.3 g/mol
InChI Key: HYWYHSJBMSGAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one typically involves multistep organic reactions. One common method involves the reaction of 6-methyl-4-hydroxy-2-pyrone with formaldehyde and 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups play crucial roles in its biological activity. For example, the hydroxyl groups can participate in hydrogen bonding with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: A simpler analog with similar structural features but lacking the nitrophenyl group.

    4-Hydroxy-2-quinolone: Another compound with a similar pyrone ring structure but different functional groups.

Uniqueness

4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one is unique due to its combination of hydroxyl, nitro, and pyrone groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82420-02-8

Molecular Formula

C19H15NO8

Molecular Weight

385.3 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one

InChI

InChI=1S/C19H15NO8/c1-9-7-13(21)16(18(23)27-9)15(11-3-5-12(6-4-11)20(25)26)17-14(22)8-10(2)28-19(17)24/h3-8,15,21-22H,1-2H3

InChI Key

HYWYHSJBMSGAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(OC3=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.